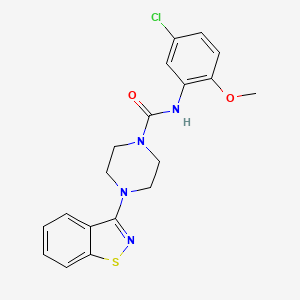
4-(1,2-BENZISOTHIAZOL-3-YL)-N-(5-CHLORO-2-METHOXYPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE
Übersicht
Beschreibung
4-(1,2-BENZISOTHIAZOL-3-YL)-N-(5-CHLORO-2-METHOXYPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a benzisothiazole ring and a pyrazine ring, making it a molecule of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-BENZISOTHIAZOL-3-YL)-N-(5-CHLORO-2-METHOXYPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE typically involves multiple steps, including the formation of the benzisothiazole and pyrazine rings. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and pressures to ensure the correct formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,2-BENZISOTHIAZOL-3-YL)-N-(5-CHLORO-2-METHOXYPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction might yield a more reduced form.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in various synthetic pathways.
Biology
In biology, this compound might be studied for its potential biological activity. Compounds with similar structures have been investigated for their potential as pharmaceuticals, including as antimicrobial or anticancer agents.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Its unique structure might interact with biological targets in ways that could be beneficial for treating certain diseases.
Industry
In industry, this compound might be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could make it valuable in various industrial applications.
Wirkmechanismus
The mechanism of action of 4-(1,2-BENZISOTHIAZOL-3-YL)-N-(5-CHLORO-2-METHOXYPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, leading to changes in cellular processes. The pathways involved might include signal transduction pathways, metabolic pathways, or other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(1,2-Benzisothiazol-3-yl)-N-(2-methoxyphenyl)tetrahydro-1(2H)-pyrazinecarboxamide
- 4-(1,2-Benzisothiazol-3-yl)-N-(5-chloro-2-hydroxyphenyl)tetrahydro-1(2H)-pyrazinecarboxamide
Uniqueness
The uniqueness of 4-(1,2-BENZISOTHIAZOL-3-YL)-N-(5-CHLORO-2-METHOXYPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE lies in its specific combination of functional groups and ring structures. This unique structure might confer specific properties that make it valuable for certain applications, such as increased stability, reactivity, or biological activity.
Eigenschaften
IUPAC Name |
4-(1,2-benzothiazol-3-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2S/c1-26-16-7-6-13(20)12-15(16)21-19(25)24-10-8-23(9-11-24)18-14-4-2-3-5-17(14)27-22-18/h2-7,12H,8-11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBHBKISNXLBDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(5-CHLORO-2-METHOXYPHENYL)-N~5~-{2-[(2,6-DIFLUOROBENZOYL)AMINO]ETHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4789879.png)
![2-cyano-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-N-(3-nitrophenyl)acrylamide](/img/structure/B4789881.png)


![2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-BUTANONE](/img/structure/B4789890.png)
![2-[(2-chlorobenzyl)thio]-4-[3-(2-furyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4789903.png)
![2-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4789904.png)
![N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE](/img/structure/B4789907.png)
![N-[2-(dimethylamino)ethyl]-2-methyl-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B4789918.png)
![2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-PROPYLACETAMIDE](/img/structure/B4789934.png)

![{2-[(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4789950.png)

